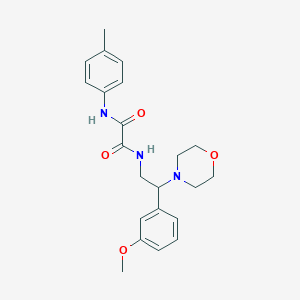![molecular formula C21H14BrN B2795116 2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline CAS No. 861206-61-3](/img/structure/B2795116.png)
2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, features a quinoline core substituted with a 4’-bromo[1,1’-biphenyl] group, which imparts unique chemical and physical properties.
Mécanisme D'action
Target of Action
Brominated biphenyl compounds are known to interact with various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and the biological context.
Mode of Action
Brominated biphenyls typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation . The bromine atom in these compounds is highly reactive, allowing them to participate in various transition metal-catalyzed coupling reactions .
Biochemical Pathways
Brominated biphenyls are known to interfere with various metabolic pathways, including those involved in the metabolism of lipids and hormones .
Pharmacokinetics
Brominated biphenyls are generally lipophilic, which allows them to accumulate in fatty tissues . They are also resistant to metabolism, leading to long biological half-lives .
Result of Action
Brominated biphenyls are known to have various biological effects, including endocrine disruption and neurotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline. For instance, the compound’s reactivity and biological effects can be influenced by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s lipophilicity can influence its distribution within the body and the environment .
Analyse Biochimique
Biochemical Properties
It is known that quinoline derivatives, like this compound, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to other quinoline derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline typically involves the following steps:
Formation of 4’-Bromo[1,1’-biphenyl]: This can be achieved through a bromination reaction of biphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The 4’-bromo[1,1’-biphenyl] is then coupled with a quinoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base like potassium carbonate and a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like DMF.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: The corresponding hydrogenated quinoline derivative.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline: Lacks the bromo substituent, resulting in different chemical reactivity and biological activity.
4-Bromoquinoline: Contains a bromo group directly on the quinoline ring, which may alter its electronic properties and reactivity.
2-(4’-Chloro[1,1’-biphenyl]-4-yl)quinoline: Similar structure but with a chloro substituent instead of bromo, leading to different chemical and physical properties.
Uniqueness
2-(4’-Bromo[1,1’-biphenyl]-4-yl)quinoline is unique due to the presence of both the quinoline core and the 4’-bromo[1,1’-biphenyl] group. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN/c22-19-12-9-16(10-13-19)15-5-7-18(8-6-15)21-14-11-17-3-1-2-4-20(17)23-21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNUETIWAVTYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2795033.png)
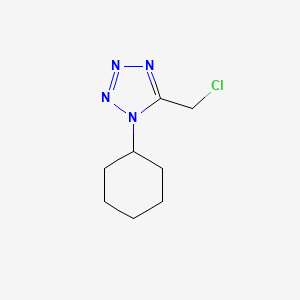
![N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2795035.png)
![dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2795039.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2795043.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2795044.png)
![1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B2795045.png)
![3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795046.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene](/img/structure/B2795050.png)
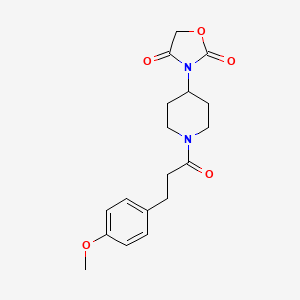
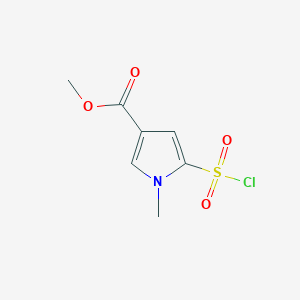
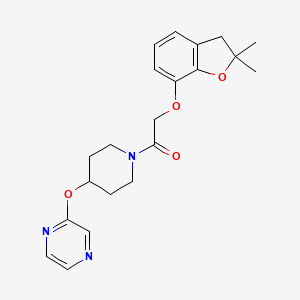
![1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2795055.png)
